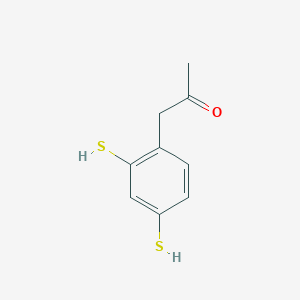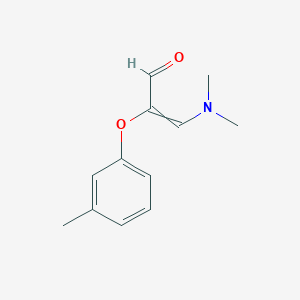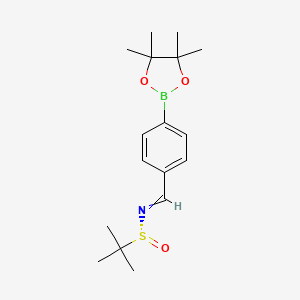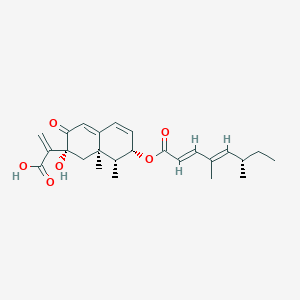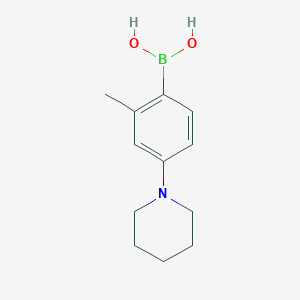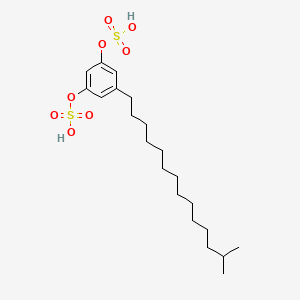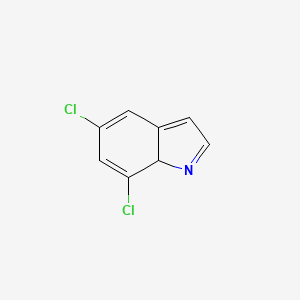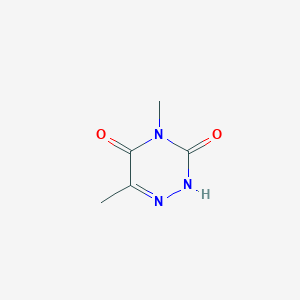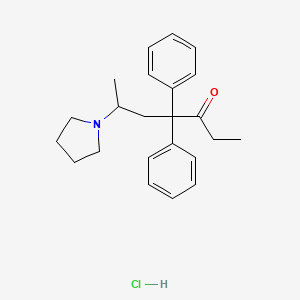
N-[(1R,2R)-2-[(11bR)-3,5-dihydro-4H-dinaphth[2,1-c
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(1R,2R)-2-[(11bR)-3,5-dihydro-4H-dinaphth[2,1-c] is a complex organic compound with a unique structure that has garnered significant interest in various scientific fields
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R,2R)-2-[(11bR)-3,5-dihydro-4H-dinaphth[2,1-c] typically involves multi-step organic reactions. The initial steps often include the formation of the core dinaphthyl structure through a series of Friedel-Crafts alkylation reactions. Subsequent steps involve the introduction of functional groups and chiral centers using reagents such as organolithium compounds and chiral catalysts. The reaction conditions usually require controlled temperatures, inert atmospheres, and specific solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound] is scaled up using continuous flow reactors and automated systems to maintain consistency and efficiency. The use of high-throughput screening and optimization techniques allows for the refinement of reaction conditions, minimizing by-products and maximizing yield. Industrial methods also incorporate green chemistry principles to reduce environmental impact.
化学反应分析
Types of Reactions
N-[(1R,2R)-2-[(11bR)-3,5-dihydro-4H-dinaphth[2,1-c] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings, using reagents like halogens, alkyl halides, or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, mild temperatures.
Substitution: Halogens, alkyl halides, nucleophiles, solvents like dichloromethane or toluene.
Major Products
科学研究应用
N-[(1R,2R)-2-[(11bR)-3,5-dihydro-4H-dinaphth[2,1-c] has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral catalyst in asymmetric synthesis.
Biology: Studied for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
作用机制
The mechanism of action of N-[(1R,2R)-2-[(11bR)-3,5-dihydro-4H-dinaphth[2,1-c] involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes, receptors, or other biomolecules, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes and signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
N-[(1R,2R)-2-[(11bR)-3,5-dihydro-4H-dinaphth[2,1-c] can be compared with other similar compounds, such as:
Naphthalene derivatives: These compounds share a similar aromatic structure but lack the chiral centers and specific functional groups of this compound].
Chiral catalysts: Compounds like BINAP (2,2’-bis(diphenylphosphino)-1,1’-binaphthyl) are used in asymmetric synthesis but have different structural features and applications.
Bioactive molecules: Similar bioactive molecules may include other polycyclic aromatic compounds with therapeutic potential, each with unique properties and mechanisms of action.
属性
分子式 |
C35H34N2O2S |
|---|---|
分子量 |
546.7 g/mol |
IUPAC 名称 |
N-[(1R,2R)-2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)cyclohexyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C35H34N2O2S/c1-24-14-20-29(21-15-24)40(38,39)36-32-12-6-7-13-33(32)37-22-27-18-16-25-8-2-4-10-30(25)34(27)35-28(23-37)19-17-26-9-3-5-11-31(26)35/h2-5,8-11,14-21,32-33,36H,6-7,12-13,22-23H2,1H3/t32-,33-/m1/s1 |
InChI 键 |
PFBSYCRSZJMMPH-CZNDPXEESA-N |
手性 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H]2CCCC[C@H]2N3CC4=C(C5=CC=CC=C5C=C4)C6=C(C3)C=CC7=CC=CC=C76 |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2CCCCC2N3CC4=C(C5=CC=CC=C5C=C4)C6=C(C3)C=CC7=CC=CC=C76 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


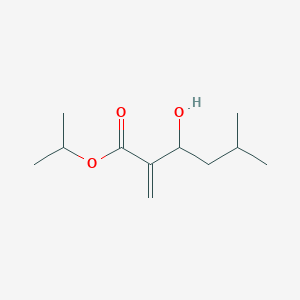
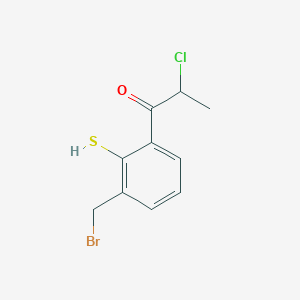
![[(1R,2S,5R,8R,9R,10S,11R,12R,13S,14R,15R,16R)-11-acetyloxy-7-ethyl-2,12,14-trihydroxy-5-methyl-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecan-12-yl]methyl benzoate](/img/structure/B14076898.png)
